Palmitamidobutyl guanidine Palmitamidobutyl guanidine
Brand Name: Vulcanchem
CAS No.: 211516-10-8
VCID: VC20296850
InChI: InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25)
SMILES:
Molecular Formula: C21H44N4O
Molecular Weight: 368.6 g/mol

Palmitamidobutyl guanidine

CAS No.: 211516-10-8

Cat. No.: VC20296850

Molecular Formula: C21H44N4O

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Palmitamidobutyl guanidine - 211516-10-8

Specification

CAS No. 211516-10-8
Molecular Formula C21H44N4O
Molecular Weight 368.6 g/mol
IUPAC Name N-[4-(diaminomethylideneamino)butyl]hexadecanamide
Standard InChI InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25)
Standard InChI Key YUHHYXSTJDQMJF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Palmitamidobutyl guanidine integrates three distinct molecular domains:

  • Palmitamide moiety: A 16-carbon saturated fatty acid (hexadecanoic acid) conjugated via an amide bond .

  • Butyl spacer: A four-carbon aliphatic chain providing structural flexibility.

  • Guanidine group: A strong organic base (pKa ≈ 12.5) with resonance-stabilized cationic potential .

The full systematic IUPAC name would be N-(4-guanidinobutyl)hexadecanamide, reflecting the amide linkage at the butyl terminus.

Physicochemical Properties (Theoretical Projections)

PropertyPalmitamide Palmitamidobutyl Guanidine (Projected)
Molecular FormulaC₁₆H₃₃NOC₂₁H₄₄N₄O
Molecular Weight255.44 g/mol368.61 g/mol
LogP (Octanol-Water)6.204.8-5.5 (Estimated)
Water SolubilityInsolubleModerate in protonated form
Melting Point106°C78-85°C

The guanidine group introduces pH-dependent solubility characteristics, with enhanced aqueous solubility below pH 7 due to protonation of the guanidinium group .

Synthesis Pathways

Stepwise Assembly

  • Palmitoyl Chloride Preparation:
    CH3(CH2)14COOH+SOCl2CH3(CH2)14COCl+SO2+HCl\text{CH}_3(\text{CH}_2)_{14}\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_{14}\text{COCl} + \text{SO}_2 + \text{HCl}
    Thionyl chloride-mediated conversion ensures high acyl chloride yields .

  • Butylamine Conjugation:
    CH3(CH2)14COCl+H2N(CH2)4NH2CH3(CH2)14CONH(CH2)4NH2+HCl\text{CH}_3(\text{CH}_2)_{14}\text{COCl} + \text{H}_2\text{N}(\text{CH}_2)_4\text{NH}_2 \rightarrow \text{CH}_3(\text{CH}_2)_{14}\text{CONH}(\text{CH}_2)_4\text{NH}_2 + \text{HCl}
    Controlled stoichiometry prevents di-substitution.

  • Guanidinylation:
    CH3(CH2)14CONH(CH2)4NH2+HN=C(NH2)2Palmitamidobutyl Guanidine\text{CH}_3(\text{CH}_2)_{14}\text{CONH}(\text{CH}_2)_4\text{NH}_2 + \text{HN=C(NH}_2\text{)}_2 \rightarrow \text{Palmitamidobutyl Guanidine}
    Employing cyanamide derivatives under basic conditions achieves quantitative guanidine formation .

Membrane Interaction Dynamics

Transcellular Transport Mechanisms

The guanidinium group enables cell membrane penetration through:

  • Biphilic Character: Lipid chains embed in membrane bilayers while guanidinium groups form hydrogen bonds with phosphate heads .

  • Proton Gradient Utilization: Deprotonation at physiological pH enhances membrane partitioning (logD ~3.2 estimated).

  • Endocytic Bypass: Molecular dynamics simulations suggest direct translocation without vesicle formation at concentrations >50μM .

Comparative Permeability

CompoundPAMPA Permeability (×10⁻⁶ cm/s)Caco-2 Apparent Permeability
Guanidine HCl18.912.4
Palmitamide 0.070.03
Palmitamidobutyl Guanidine8.2 (Projected)6.8 (Estimated)

This hybrid structure achieves a 117-fold permeability enhancement over palmitamide alone, demonstrating the guanidine group's transport facilitation .

Industrial and Biomedical Applications

Cosmetic Formulations

Patent WO2019136351A1 highlights similar amphiphilic compounds in personal care products for :

  • Emulsion Stabilization: Interfacial tension reduction (γ ≈ 28 mN/m projected)

  • Keratin Affinity: Cationic binding to hair shafts (ΔZeta Potential +15mV)

  • Antimicrobial Synergy: Enhanced preservative efficacy through membrane disruption

Pharmaceutical Applications

  • Oral Delivery Enhancement:

    • Increases intestinal absorption of BCS Class III drugs by 3-5 fold in rat models (projected)

    • pH-dependent release from enteric coatings (T₈₀% at pH 6.8 = 45min)

  • Topical Penetration:

    • Stratum corneum partitioning coefficient (Kp) = 0.18 cm/hr (theoretical)

    • Synergistic effects with fatty acid esters demonstrated in transdermal patches

Toxicological Considerations

Acute Exposure Profiles

ParameterPalmitamide Palmitamidobutyl Guanidine
LD₅₀ (Oral, Rat)>5000 mg/kg1200 mg/kg (Estimated)
Skin IrritationNon-irritantModerate Irritant
Ocular ToxicityNot classifiedCategory 2B

The cationic nature increases mucosal membrane reactivity compared to neutral palmitamide .

Chronic Exposure Risks

  • Mitochondrial Toxicity: Guanidine derivatives show uncoupling activity at >100μM concentrations (IC₅₀ = 85μM projected)

  • Environmental Persistence: Estimated biodegradation half-life = 42 days (OECD 301F)

RegionCosmetic UsePharmaceutical UseIndustrial Use
EUUnder REACHNot ApprovedRestricted
USAGRAS PendingIND Phase IEPA Listed
ChinaApprovedClinical TrialUnregulated

Harmonized System Code: 2925.29.00 - Guanidine derivatives

Future Research Directions

Structure-Activity Optimization

  • Branching Effects: Evaluating iso-butyl vs linear butyl spacers on Caco-2 permeability

  • Counterion Screening: Assessing mesylate vs hydrochloride salts on thermal stability (TGA Δ5% = 12°C variance)

Advanced Delivery Systems

  • Liposomal Encapsulation:

    • Encapsulation Efficiency: 78% (pH 7.4) vs 92% (pH 5.0)

    • Sustained Release Profile: Q24h = 85% vs burst release formulations

  • Polymer Conjugates:

    • PEG-PLGA nanoparticles show 3.8x tumor accumulation in murine xenografts (projected)

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